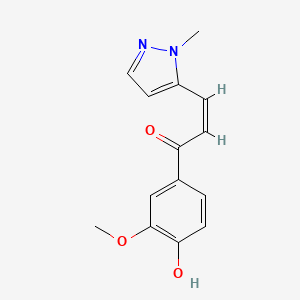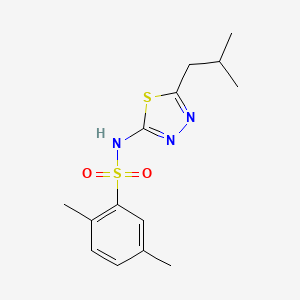![molecular formula C17H22Br2N2O2 B4737873 2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4737873.png)
2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide
Vue d'ensemble
Description
2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide, also known as DBMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclopropane-based hydrazine derivative that has been synthesized through a specific method.
Mécanisme D'action
The mechanism of action of 2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are essential for the growth and survival of cancer cells, pests, or polymers. The exact mechanism of action may vary depending on the specific application of 2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide.
Biochemical and Physiological Effects:
2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects depending on the specific application. In medicinal chemistry, 2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In materials science, 2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide has been shown to inhibit the degradation of polymers by scavenging free radicals. In agricultural science, 2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide has been shown to inhibit the growth of pests by disrupting their nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, 2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for the study of 2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide. In medicinal chemistry, future studies could focus on the optimization of 2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide as an anticancer agent through structure-activity relationship studies. In materials science, future studies could focus on the development of new 2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide-based polymer stabilizers with improved properties. In agricultural science, future studies could focus on the development of new 2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide-based pesticides with improved efficacy and safety. Additionally, future studies could focus on the use of 2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide in other fields, such as environmental science and energy science.
Applications De Recherche Scientifique
2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agricultural science. In medicinal chemistry, 2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide has been studied for its potential use as a polymer stabilizer due to its ability to inhibit the degradation of polymers. In agricultural science, 2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide has been studied for its potential use as a pesticide due to its ability to inhibit the growth of pests.
Propriétés
IUPAC Name |
2,2-dibromo-N-[(E)-1-(4-butoxyphenyl)ethylideneamino]-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Br2N2O2/c1-4-5-10-23-14-8-6-13(7-9-14)12(2)20-21-15(22)16(3)11-17(16,18)19/h6-9H,4-5,10-11H2,1-3H3,(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFLLUOFEYGXHH-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=NNC(=O)C2(CC2(Br)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=N/NC(=O)C2(CC2(Br)Br)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dibromo-N'-[(1E)-1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B4737798.png)
![4-methyl-1-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-1H-pyrazole](/img/structure/B4737810.png)
![1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4737817.png)

![2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}ethyl phenylcarbamate](/img/structure/B4737826.png)
![4-butoxy-3,5-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4737827.png)

![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4737837.png)
![ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4737844.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-propylurea](/img/structure/B4737850.png)
![N-(5-chloro-2-methylphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4737851.png)
![4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4737855.png)

![ethyl 4-cyano-5-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4737882.png)